

peer-reviewed studies on the biological effects of (4-Chlorophenylthio)acetic acid

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Compound of Interest

Compound Name: (4-Chlorophenylthio)acetic acid

Cat. No.: B188907

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A Comparative Guide to the Biological Effects of (4-Chlorophenylthio)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Peer-reviewed studies on the specific biological effects of **(4-Chlorophenylthio)acetic acid** are limited. This guide provides a comparative analysis based on available safety data and the known biological activities of structurally related compounds, such as other thio-substituted fatty acids. The information presented herein is intended to serve as a starting point for further research.

Toxicological Profile

Based on available Safety Data Sheets (SDS), **(4-Chlorophenylthio)acetic acid** is classified as an irritant.[1] The primary hazards identified are skin irritation, serious eye irritation, and potential respiratory irritation.[1]

Table 1: Summary of Toxicological Data for **(4-Chlorophenylthio)acetic acid**

Hazard Classification	GHS Hazard Statement	Precautionary Measures
Skin Irritation (Category 2)	H315: Causes skin irritation	P264, P280, P302+P352, P332+P313, P362+P364
Eye Irritation (Category 2)	H319: Causes serious eye irritation	P280, P305+P351+P338, P337+P313
Specific target organ toxicity — single exposure (Category 3), Respiratory system	H335: May cause respiratory irritation	P261, P271, P304+P340, P312, P403+P233, P405

Source: Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[1]

Potential Biological Activity and Comparison with Alternatives

While direct studies on **(4-Chlorophenylthio)acetic acid** are scarce, its structural similarity to other thio-substituted fatty acids suggests potential biological activities. A notable analogue, tetradecylthioacetic acid (TTA), is a known pan-agonist of Peroxisome Proliferator-Activated Receptors (PPARs).[2] PPARs are nuclear receptors that play crucial roles in lipid and glucose metabolism, inflammation, and cell differentiation.[2][3]

Table 2: Comparative Overview of **(4-Chlorophenylthio)acetic acid** and a Structurally Related Compound

Compound	Known Biological Effects	Potential Mechanism of Action
(4-Chlorophenylthio)acetic acid	Irritant (skin, eyes, respiratory tract).[1] Other biological effects are not well-documented.	Hypothesized: Potential PPAR agonist due to structural similarity to other thio-substituted fatty acids.
Tetradecylthioacetic acid (TTA)	Anti-adiposity, improved insulin sensitivity, antioxidant properties, anti-inflammatory action, induction of apoptosis in proliferating cells.[2]	Pan-Peroxisome Proliferator-Activated Receptor (PPAR) agonist.[2]

Based on the activity of TTA, it is plausible that **(4-Chlorophenylthio)acetic acid** could modulate metabolic pathways. However, this requires experimental validation.

Proposed Experimental Protocols

To elucidate the biological effects of **(4-Chlorophenylthio)acetic acid**, the following experimental protocols are proposed, based on methodologies used for studying related compounds.

3.1. In Vitro PPAR Activation Assay

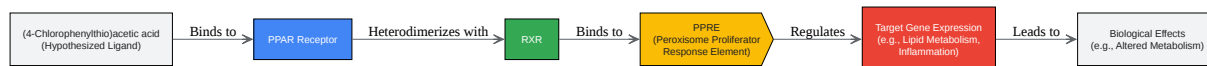
- Objective: To determine if **(4-Chlorophenylthio)acetic acid** can activate PPAR α , PPAR γ , and PPAR δ/β isoforms.
- Methodology:
 - Cell Culture: Utilize a suitable cell line (e.g., HEK293T or HepG2) co-transfected with expression vectors for the full-length human PPAR subtype and a luciferase reporter gene under the control of a PPAR response element (PPRE).
 - Treatment: Treat the transfected cells with varying concentrations of **(4-Chlorophenylthio)acetic acid**. Include a known PPAR agonist (e.g., rosiglitazone for PPAR γ) as a positive control and a vehicle control (e.g., DMSO).

- Luciferase Assay: After an incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity using a luminometer.
- Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., β -galactosidase) to account for transfection efficiency. Plot the relative luciferase activity against the compound concentration to determine the EC50 value.

3.2. In Vivo Study of Metabolic Effects in a Rodent Model

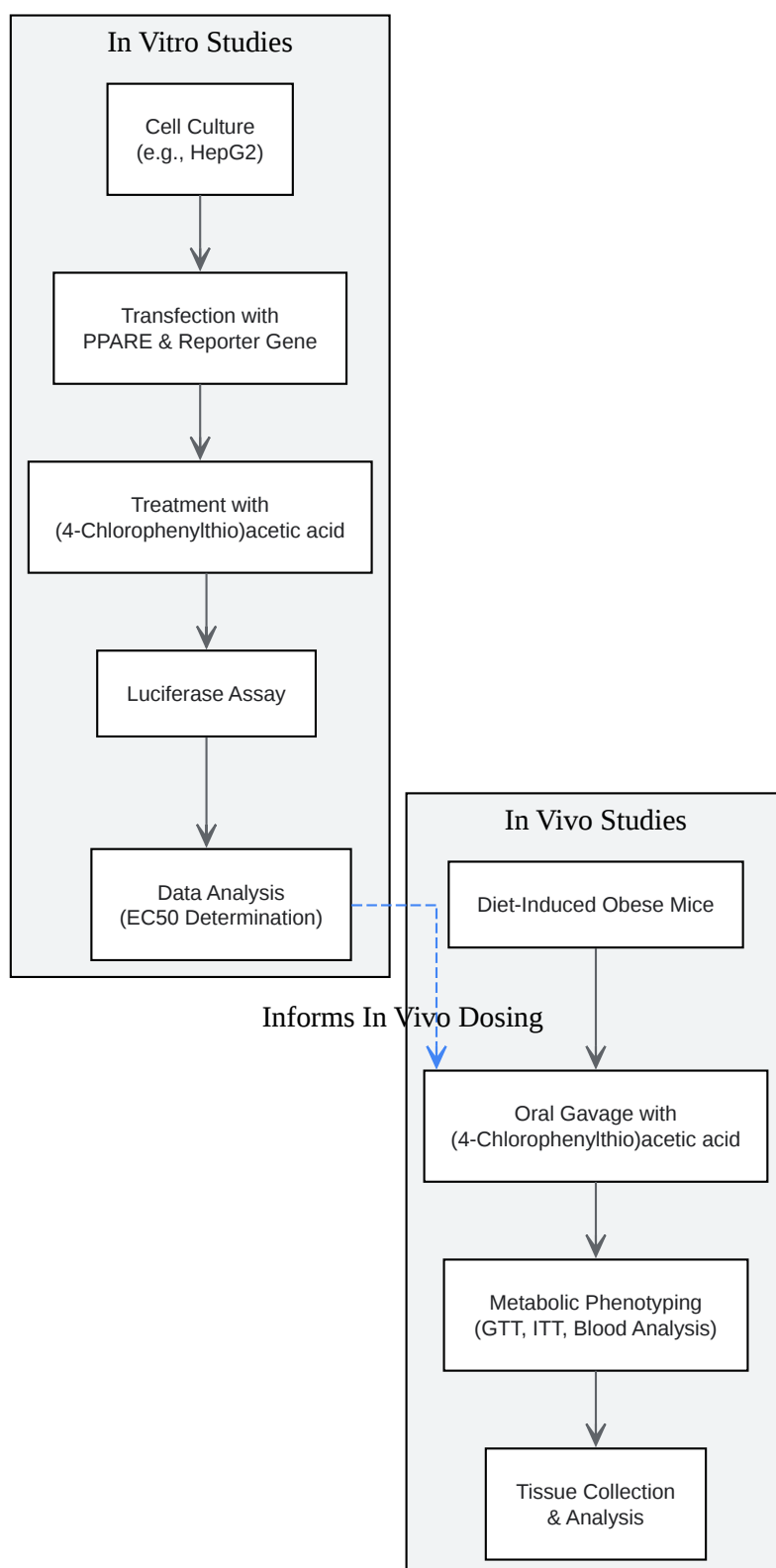
- Objective: To investigate the in vivo effects of **(4-Chlorophenylthio)acetic acid** on lipid metabolism and insulin sensitivity in a diet-induced obesity mouse model.
- Methodology:
 - Animal Model: Use C57BL/6J mice fed a high-fat diet for 8-12 weeks to induce obesity and insulin resistance.
 - Treatment: Administer **(4-Chlorophenylthio)acetic acid** orally via gavage at different doses for a specified period (e.g., 4 weeks). Include a vehicle control group and a positive control group treated with a known PPAR agonist.
 - Metabolic Phenotyping:
 - Monitor body weight and food intake regularly.
 - Perform glucose and insulin tolerance tests at the end of the treatment period.
 - Collect blood samples to measure plasma levels of glucose, insulin, triglycerides, and cholesterol.
 - Tissue Analysis: At the end of the study, harvest tissues (liver, adipose tissue, skeletal muscle) for gene expression analysis (e.g., qPCR for PPAR target genes) and histological examination.

Visualizations



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Caption: Hypothesized PPAR signaling pathway for **(4-Chlorophenylthio)acetic acid**.



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Caption: Proposed experimental workflow for investigating biological effects.

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